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molecular formula C9H15NO3 B8400270 N-carbomethoxy-8-azabicyclo(3,2,1)octan-3-ol

N-carbomethoxy-8-azabicyclo(3,2,1)octan-3-ol

Cat. No. B8400270
M. Wt: 185.22 g/mol
InChI Key: DZCNYCLRPKSORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04001249

Procedure details

Under nitrogen atmosphere, 11.4 mg of LiAlH4, 0.15 ml of tetrahydrofran and then 85 μl of t-butylalcohol were placed in a reaction vessel. After standing the resulting mixture for 15 min. at room temperature, a tetrahydrofran solution of N-carbomethoxy-8-azabicyclo(3,2,1)octan-3-one prepared by the method as described in Referencial Example 3 (0.1 ml/2 mg) was added to the mixture and then continued stirring for 17.5 hrs.. To the reaction mixture, a moisture contained ethyl ether was added to stop the reaction and then the reaction mixture was subjected to extraction in several times with use of ethyl acetate. The combined extract was dried with use of Na2SO4 and concentrated to obtain N-carbomethoxy-8-azabicyclo(3,2,1)octan-3-ol, in crystal form.
Quantity
11.4 mg
Type
reactant
Reaction Step One
Quantity
85 μL
Type
reactant
Reaction Step One
Name
N-carbomethoxy-8-azabicyclo(3,2,1)octan-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C(O)(C)(C)C.[C:12]([N:16]1[CH:21]2[CH2:22][CH2:23][CH:17]1[CH2:18][C:19](=[O:24])[CH2:20]2)([O:14][CH3:15])=[O:13]>C(OCC)C>[C:12]([N:16]1[CH:17]2[CH2:23][CH2:22][CH:21]1[CH2:20][CH:19]([OH:24])[CH2:18]2)([O:14][CH3:15])=[O:13] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
11.4 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
85 μL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
N-carbomethoxy-8-azabicyclo(3,2,1)octan-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)N1C2CC(CC1CC2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
continued stirring for 17.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 15 min.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
was added to the mixture
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was subjected to extraction in several times with use of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with use of Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
17.5 h
Name
Type
product
Smiles
C(=O)(OC)N1C2CC(CC1CC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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